Cas no 106128-44-3 (2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione)
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxyphenyl)-4h-isoquinoline-1,3-dione
- 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
- 1,3(2H,4H)-Isoquinolinedione, 2-(2-methoxyphenyl)-
- ZINC03018841
- ACMC-20m9oo
- AC1M46YX
- MLS001166686
- CHEMBL88811
- AC1Q459Q
- CTK0G3830
- 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione; 1,3(2H,4H)-Isoquinolinedione, 2-(2-methoxyphenyl)-; ZINC03018841; ACMC-20m9oo; AC1M46YX; MLS001166686; CHEMBL88811; AC1Q459Q; CTK0G3830;
- BCP34446
- G33240
- SR-01000037581-1
- DTXSID10367858
- 2-(2-Methoxyphenyl)isoquinoline-1,3(2H,4H)-dione, AldrichCPR
- CS-0241776
- EN300-23787
- HMS2894B13
- SR-01000037581
- Z56867843
- 106128-44-3
- BDBM50472137
- AKOS022368513
- 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
-
- MDL: MFCD00629800
- Inchi: 1S/C16H13NO3/c1-20-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16(17)19/h2-9H,10H2,1H3
- InChI Key: XGAWVNADRTWTGY-UHFFFAOYSA-N
- SMILES: O=C1CC2C=CC=CC=2C(N1C1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 267.08959
- Monoisotopic Mass: 267.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- PSA: 46.61
- LogP: 2.48970
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M227233-50mg |
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 50mg |
$ 65.00 | 2023-09-07 | ||
| TRC | M227233-100mg |
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 100mg |
$ 92.00 | 2023-09-07 | ||
| TRC | M227233-500mg |
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 500mg |
$ 385.00 | 2023-09-07 | ||
| Chemenu | CM226702-5g |
2-(2-Methoxyphenyl)isoquinoline-1,3(2H,4H)-dione |
106128-44-3 | 97% | 5g |
$*** | 2023-04-03 | |
| Enamine | EN300-23787-0.05g |
2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 95% | 0.05g |
$42.0 | 2024-06-19 | |
| Enamine | EN300-23787-0.1g |
2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
| Enamine | EN300-23787-0.25g |
2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 95% | 0.25g |
$92.0 | 2024-06-19 | |
| Enamine | EN300-23787-0.5g |
2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 95% | 0.5g |
$175.0 | 2024-06-19 | |
| Enamine | EN300-23787-1.0g |
2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 95% | 1.0g |
$256.0 | 2024-06-19 | |
| Enamine | EN300-23787-2.5g |
2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
106128-44-3 | 95% | 2.5g |
$503.0 | 2024-06-19 |
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Introduction to 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 106128-44-3)
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its Chemical Abstracts Service (CAS) number 106128-44-3, belongs to the tetrahydroisoquinoline class of compounds, which are known for their diverse biological activities and potential applications in drug discovery. The presence of a methoxy group at the para position of the phenyl ring and the dione functionality at the isoquinoline core introduces unique electronic and steric properties, making it a promising candidate for further exploration.
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. Compounds derived from this scaffold have been investigated for their roles in modulating various biological pathways, including neurotransmitter systems and cancer-related signaling cascades. The specific substitution pattern in 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione enhances its potential as a pharmacophore by introducing hydrophobic interactions and electronic effects that can influence binding affinity to target proteins.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the biological relevance of such compounds. Studies have demonstrated that modifications within the tetrahydroisoquinoline core can significantly alter pharmacokinetic profiles and therapeutic efficacy. The dione moiety in particular has been shown to enhance metabolic stability while maintaining potent interactions with biological targets. This has led to increased interest in developing derivatives of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione as lead compounds for drug development.
In the context of modern drug discovery, the integration of machine learning models with experimental data has accelerated the identification of promising candidates. Predictive algorithms have been employed to assess the binding affinity of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione to various protein targets, including kinases and transcription factors implicated in diseases such as cancer and neurodegeneration. These computational approaches have highlighted its potential as an inhibitor of pathways relevant to inflammation and cell proliferation.
Experimental validation of these predictions has involved both in vitro and in vivo assays. In vitro studies have revealed that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits inhibitory activity against several enzymes associated with disease pathways. For instance, preliminary data suggest that it may interfere with the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Additionally, its interaction with other enzymes such as tyrosine kinases has been explored as a potential therapeutic strategy for cancers driven by aberrant signaling.
The methoxyphenyl group contributes to the compound's solubility and bioavailability while also influencing its ability to cross biological membranes. This balance is crucial for achieving effective drug delivery systems. Researchers have investigated prodrug formulations that could enhance the oral bioavailability of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, leveraging advances in polymer chemistry and nanotechnology to improve pharmacokinetic profiles.
One particularly intriguing aspect of this compound is its potential role in modulating neurotransmitter systems. Tetrahydroisoquinoline derivatives are known to interact with receptors and transporters involved in dopamine and serotonin signaling. The structural features of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione may make it a selective modulator of these systems without causing off-target effects associated with other psychotropic agents. This has sparked interest in exploring its applications in treating neurological disorders such as depression and Parkinson's disease.
The synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione presents both challenges and opportunities for medicinal chemists. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent methodologies employing transition metal catalysis have streamlined these processes considerably. These advances have made it feasible to produce larger quantities of the compound for preclinical testing.
Preclinical studies have begun to unravel the mechanism of action of CAS No. 106128-44-3, providing insights into its therapeutic potential. In cell-based assays, it has demonstrated ability to induce apoptosis in cancer cell lines while sparing healthy cells。 This selective toxicity is attributed to its interaction with specific molecular targets within cancer cells。 Additionally, animal models have shown promise in terms of antitumor activity, suggesting that further development could lead to clinical trials.
The future direction of research on CAS No. 106128-44-3 includes exploring its potential as a tool compound for studying biological pathways relevant to human disease。 Its unique structural features make it an ideal candidate for generating analogs with tailored properties through structure-activity relationship (SAR) studies。 By systematically modifying various functional groups, researchers aim to identify derivatives that enhance potency, selectivity, or pharmacokinetic profiles.
The integration of interdisciplinary approaches—combining organic synthesis, computational modeling, pharmacology, and biochemistry—has been instrumental in advancing our understanding of this compound。 Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable therapeutic agents。 As computational tools continue to evolve, they will play an increasingly pivotal role in guiding synthetic strategies and predicting biological outcomes.
In conclusion, CAS No 10612844 3 (i.e., 2( 22 methoxyphenyl) 1234 tetrahydropyridoindole123 dione) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceuticals。 Its unique combination of chemical features positions it as a valuable scaffold for further medicinal chemistry investigations。 With continued research efforts focused on optimizing its properties, this compound holds promise as a precursor for future treatments targeting diverse diseases.
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